

Application Note: Quantitative Analysis of 6-Oxo Norethindrone in Pharmaceutical Formulations

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Compound of Interest

Compound Name: 6-Oxo Norethindrone

CAS No.: 67696-78-0

Cat. No.: B123460

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Abstract

This comprehensive application note provides a detailed framework for the quantitative determination of **6-Oxo Norethindrone** in pharmaceutical drug formulations. As a significant impurity and potential degradation product of Norethindrone Acetate, accurate quantification of **6-Oxo Norethindrone** is critical for ensuring the quality, safety, and efficacy of the final drug product.^{[1][2]} This document outlines a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a scientifically sound methodology grounded in international regulatory standards.

Introduction: The Rationale for 6-Oxo Norethindrone Quantification

Norethindrone and its derivatives, such as Norethindrone Acetate, are synthetic progestins widely used in oral contraceptives and hormone replacement therapies.^[3] **6-Oxo Norethindrone** (or its acetate form, 6-Keto Norethindrone Acetate) is identified as a related substance and potential impurity.^{[1][4]} The presence of impurities, even in minute quantities,

can impact the safety and efficacy of a pharmaceutical product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

[5][6][7][8][9]

Therefore, a validated, sensitive, and specific analytical method for the quantification of **6-Oxo Norethindrone** is not merely a quality control measure but a regulatory necessity. This ensures that the impurity is maintained below the qualified safety threshold throughout the product's shelf life. This application note details the development and validation of such a method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of **6-Oxo Norethindrone** and its Acetate

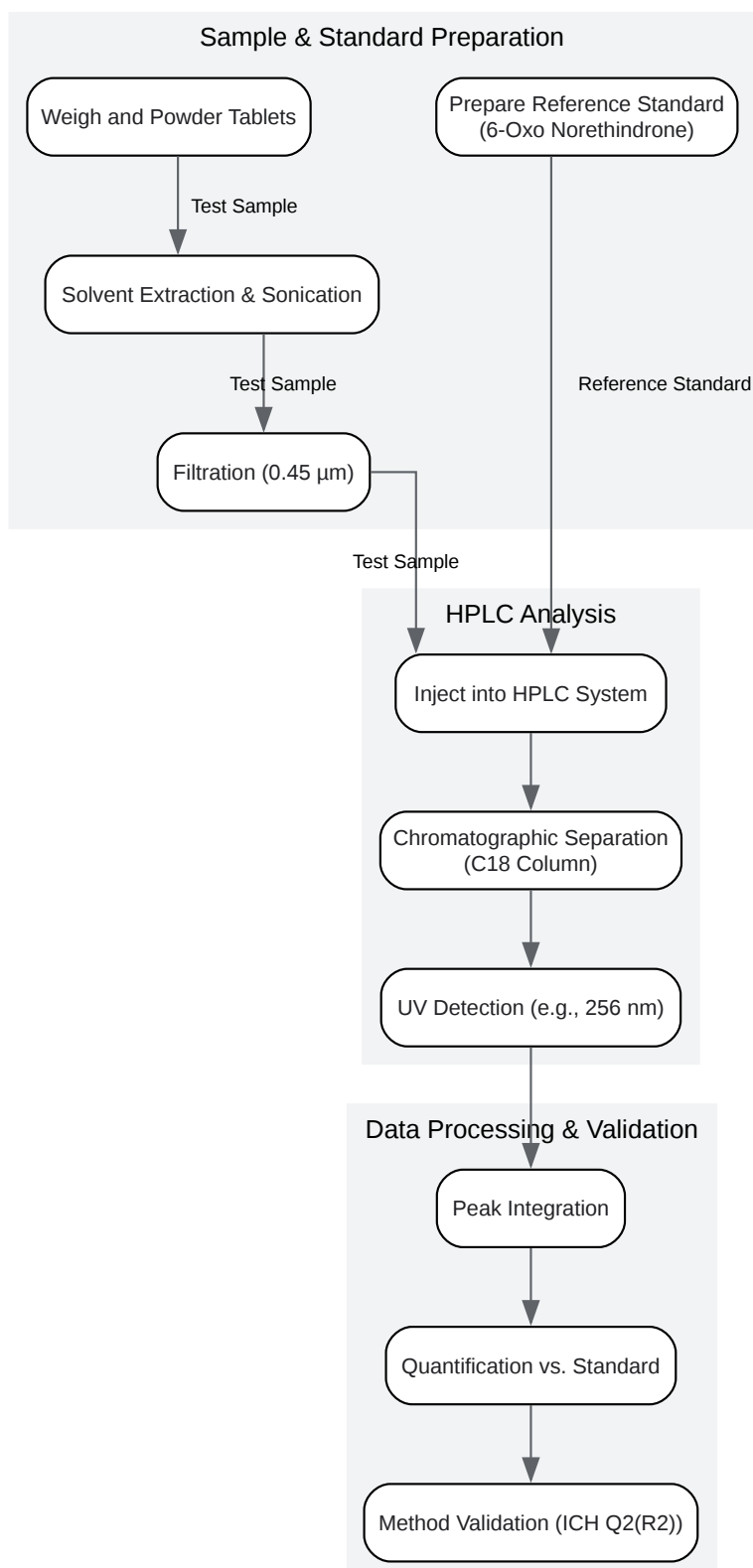
Property	6-Oxo Norethindrone	6-Oxo Norethindrone Acetate	Source
Chemical Name	(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione	[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-yl] acetate	[4][10][11]
CAS Number	67696-78-0	438244-27-0	[1]
Molecular Formula	C20H24O3	C22H26O4	[10]
Molecular Weight	312.4 g/mol	354.4 g/mol	[4][10]
Structure	Steroidal ketone with a terminal alkyne	Acetylated form of 6-Oxo Norethindrone	[4][10]
UV Absorbance	The conjugated keto-enol system is expected to show strong UV absorbance, likely in the 240-260 nm range, similar to Norethindrone.[12][13]	Similar UV absorbance profile to the parent compound.	

Recommended Analytical Methodology: RP-HPLC with UV Detection

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed due to its high specificity, sensitivity, and robustness for quantifying pharmaceutical compounds.[2] This technique is widely adopted in quality control laboratories for its reliability and suitability for stability-indicating assays.[14]

Workflow for Method Development and Validation

The logical flow from sample preparation to final data analysis is crucial for reproducible results.



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Caption: Workflow for **6-Oxo Norethindrone** analysis.

Detailed Experimental Protocols

Equipment and Reagents

- HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reference Standard: **6-Oxo Norethindrone** Acetate, certified purity.
- Solvents: HPLC-grade acetonitrile and water.
- Reagents: Analytical grade phosphoric acid or buffer salts.
- Glassware: Calibrated volumetric flasks and pipettes.
- Filtration: 0.45 µm PTFE or nylon syringe filters.

Preparation of Solutions

- Mobile Phase A: Filtered and degassed HPLC-grade water.
- Mobile Phase B: Filtered and degassed HPLC-grade acetonitrile.
- Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v), matching the initial mobile phase composition.
- Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of **6-Oxo Norethindrone** Acetate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solution (approx. 10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (from Tablets)

- Weigh Tablets: Weigh no fewer than 20 tablets to determine the average tablet weight.

- Powder Tablets: Finely powder the tablets in a mortar.
- Extraction: Accurately weigh a portion of the powder equivalent to one tablet's average weight into a suitable volumetric flask (e.g., 100 mL).
- Dissolution: Add approximately 70% of the flask volume of diluent. Sonicate for 15-20 minutes to ensure complete extraction of the analyte.[\[15\]](#) Allow the solution to cool to room temperature.
- Dilution: Dilute to the final volume with the diluent and mix thoroughly.
- Centrifugation & Filtration: Centrifuge a portion of the solution to settle the excipients. Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial. This is the Test Solution.

Chromatographic Conditions

The following conditions are a robust starting point for method development and are based on established methods for related compounds.[\[16\]](#)

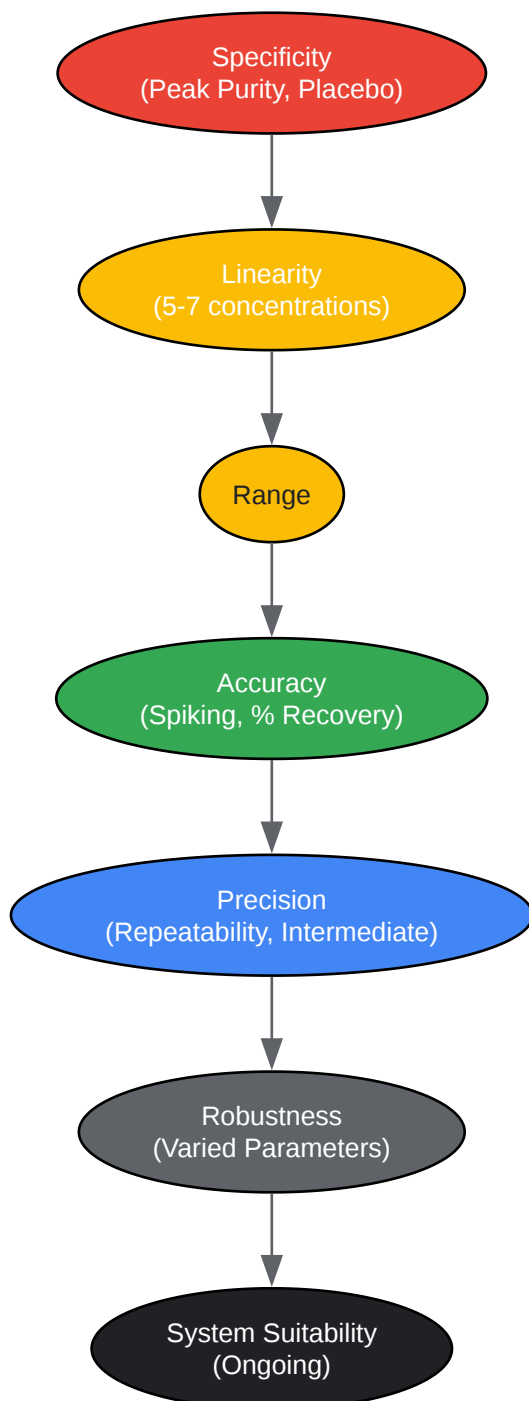
Table 2: Recommended HPLC Parameters

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Gradient elution with Water (A) and Acetonitrile (B)
Gradient Program	0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Detection Wavelength	256 nm [12] [13]
Injection Volume	10 μL

Method Validation Protocol (as per ICH Q2(R2))

The developed method must be validated to demonstrate its fitness for purpose.[6][7] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.[5][9]

Validation Workflow



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Caption: ICH Q2(R2) method validation pathway.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter	Procedure	Acceptance Criteria
Specificity	Analyze placebo, standard, and spiked sample. Assess peak purity using a DAD.	No interference from placebo at the retention time of 6-Oxo Norethindrone. Peak should be spectrally pure.
Linearity	Analyze at least 5 concentrations over the range of 50% to 150% of the expected test concentration.	Correlation coefficient (r^2) \geq 0.998.
Range	Confirmed by linearity, accuracy, and precision data.	The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery)	Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)	Analyze 6 replicate preparations of the same sample at 100% of the test concentration.	Relative Standard Deviation (RSD) \leq 2.0%.
Precision (Intermediate)	Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.	RSD \leq 2.0%.
Robustness	Intentionally vary method parameters (e.g., flow rate \pm 10%, column temp \pm 5°C, mobile phase pH \pm 0.2).	System suitability parameters must be met. No significant impact on quantitative results.
System Suitability	Inject the working standard solution five times before starting the analysis sequence.	RSD of peak area \leq 2.0%; Tailing factor \leq 2.0; Theoretical plates $>$ 2000.

Data Analysis and Calculations

The concentration of **6-Oxo Norethindrone** in the sample is calculated using the external standard method.

Calculation Formula:

Where:

- C_Standard: Concentration of the Standard Solution (mg/mL)
- V: Volume of the volumetric flask for sample preparation (mL)
- W_Sample: Weight of the tablet powder taken (mg)
- Avg. Wt.: Average weight of one tablet (mg)
- Label Claim: Amount of API per tablet (mg) - Note: for impurity analysis, results are typically expressed as a percentage of the API label claim.
- P: Purity of the Reference Standard (as a decimal)

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the quantitative analysis of **6-Oxo Norethindrone** in pharmaceutical formulations using RP-HPLC. The detailed steps for method development, sample preparation, and validation are designed to produce reliable, accurate, and reproducible results that meet stringent regulatory requirements. Adherence to these protocols will ensure the effective monitoring of this critical impurity, thereby safeguarding product quality and patient safety.

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